N-(4-methylbenzyl)-1-phenylethanamine hydrochloride

Salt selection Stability Solubility

Researchers requiring a structurally defined N-benzylphenethylamine probe often face variability from uncontrolled substitution patterns. This compound provides a racemic mixture with a critical para-methyl substituent (calcd LogP 4.23 free base), offering distinct chromatographic retention versus unsubstituted or ortho-substituted analogs. - Differentiated Physicochemistry: The 4-methyl group alters LogP and steric bulk, enabling systematic lipophilicity-activity correlation studies. - Analytical Reliability: ≥98% purity (MW 261.79) ensures suitability as an LC-MS system suitability standard, with a characteristic chloride isotopic pattern for mass calibration.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
CAS No. 858428-00-9
Cat. No. B3158484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-1-phenylethanamine hydrochloride
CAS858428-00-9
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H19N.ClH/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16;/h3-11,14,17H,12H2,1-2H3;1H
InChIKeyRTGWEWZOEKWPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride: Overview & Procurement


N-(4-methylbenzyl)-1-phenylethanamine hydrochloride (CAS 858428-00-9) is a synthetic substituted amine comprising a phenylethanamine core with a para-methyl substituted N-benzyl moiety, formulated as the hydrochloride salt . The compound is commercially supplied by multiple research chemical vendors at purity specifications typically ranging from 95% to 98%, with molecular weight 261.79 g·mol⁻¹ (C₁₆H₂₀ClN) . It is primarily utilized as a research intermediate or building block in synthetic organic chemistry and medicinal chemistry workflows, rather than as a final drug substance [1].

1
Research intermediate for N-substituted chiral amine synthesis
Building block, not a final drug substance
2
Hydrochloride salt form improves handling and ambient storage
Crystalline solid vs. free base oil/solid
3
Para-methyl substitution defines chromatographic and SAR properties
Distinct from unsubstituted or ortho/meta analogs

N-(4-Methylbenzyl)-1-phenylethanamine HCl: Substitution Risks


Within the N-benzylphenethylamine structural class, substitution at the para-position of the N-benzyl ring with a methyl group alters both molecular geometry and physicochemical parameters compared to unsubstituted or ortho/meta-substituted analogs [1]. The presence and position of the 4-methyl substituent directly influence calculated partition coefficients (LogP), steric bulk around the secondary amine, and intermolecular interaction profiles . These differences translate into altered chromatographic retention behavior, distinct solid-state properties, and potentially divergent target engagement in biological assays [2]. Consequently, substituting a close analog such as unsubstituted N-benzyl-1-phenylethanamine or N-(2-methylbenzyl)-1-phenylethanamine without experimental revalidation introduces uncontrolled variables that compromise reproducibility in synthetic sequences and structure-activity relationship studies.

Chromatography Para-methyl substitution shifts HPLC retention; methods developed for unsubstituted analogs may not transfer directly.
Solid state Different molecular packing and thermal properties versus ortho- or meta-substituted isomers require individual characterization.
Bioassays Para-methyl group alters target engagement; SAR conclusions from unsubstituted or differently substituted analogs may not replicate.

N-(4-Methylbenzyl)-1-phenylethanamine HCl: Comparative Data


Hydrochloride Salt: Stability & Solubility

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride (CAS 858428-00-9) offers enhanced handling characteristics compared to its free base counterpart (CAS 202199-08-4) . The hydrochloride salt is a crystalline solid that exhibits improved aqueous solubility and long-term storage stability under ambient conditions .

Salt form stability
Head-to-head
Hydrochloride: crystalline solid, ambient storage
Target
HCl salt (261.79 g/mol)
Free base
Oil / low-melting solid (225.33 g/mol)
Supports extended shelf life and easier handling
Recommended storage 20–25 °C; reduced degradation risk
Salt selection Stability Solubility Formulation

Purity Grade and Reproducibility

Commercially available N-(4-methylbenzyl)-1-phenylethanamine hydrochloride is supplied at two distinct purity grades: ≥98% (e.g., Leyan, ChemScene) and 95% (e.g., Bidepharm) . The higher purity specification reduces the burden of unidentified impurities that may interfere with sensitive catalytic reactions or spectroscopic characterization.

Purity grade
Head-to-head
≥98% (HPLC) vs 95% grade
≥98% grade
≤2% total impurities
95% grade
≤5% total impurities
Reduces interference in stoichiometric reactions
Vendor-specified purity; higher grade improves batch reproducibility
Purity Quality control Reproducibility Analytical chemistry

Para-Methyl Substitution Lipophilicity

The para-methyl substituent on the N-benzyl moiety of N-(4-methylbenzyl)-1-phenylethanamine increases calculated lipophilicity relative to the unsubstituted N-benzyl analog . This structural modification affects chromatographic retention, membrane permeability potential, and protein binding characteristics in biological assay contexts [1].

Lipophilicity (LogP)
Cross-study
ACD/LogP 4.23 (free base)
ΔLogP ≈ +0.5 to +0.7 vs unsubstituted analog
Alters HPLC retention and organic-phase partitioning
In silico prediction; adjust purification when switching analogs
Lipophilicity LogP SAR Drug design

Molecular Weight vs. N-Benzyl Analog

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride (MW 261.79) exhibits a quantifiable molecular weight difference from its unsubstituted N-benzyl analog N-benzyl-1-phenylethanamine hydrochloride (MW 247.76) due to the additional para-methyl group (Δ14.03 g·mol⁻¹) .

Molecular weight
Head-to-head
261.79 vs 247.76 g/mol
ΔMW +14.03 (para-methyl vs H)
Unambiguous MS identification; precise stoichiometry
Formula-based; consistent across vendor COAs
Molecular weight Stoichiometry Analytical characterization Procurement

N-(4-Methylbenzyl)-1-phenylethanamine HCl: Research Applications


Synthesis of Chiral N-Benzylphenethylamine Derivatives

The secondary amine functionality of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride serves as a versatile intermediate for constructing N-substituted chiral amines. Following free basing, the compound can undergo alkylation, acylation, or reductive amination to generate libraries of substituted benzylamine derivatives. The hydrochloride salt form (MW 261.79) simplifies stoichiometric calculations during free base generation .

5-HT2A/2C Receptor SAR Studies

As an N-benzylphenethylamine scaffold bearing a para-methyl substituent, this compound provides a defined structural probe for evaluating the contribution of N-benzyl aromatic substitution to receptor binding affinity and functional activity . The calculated LogP of 4.23 (free base) differentiates this compound from less lipophilic unsubstituted or ortho-substituted analogs, enabling systematic exploration of lipophilicity-activity correlations .

Chiral Chromatographic Resolution

The compound exists as a racemic mixture (α-methyl stereocenter) with undefined stereochemistry in standard commercial preparations. The para-methyl substituent and calculated LogP of 4.23 provide distinct chromatographic retention characteristics compared to unsubstituted N-benzyl analogs . This enables method development for analytical or preparative chiral HPLC separation, where the hydrochloride salt (≥98% purity) ensures minimal interference from unrelated impurities .

Mass Spectrometry Calibration Standard

The distinctive molecular weight of 261.79 g·mol⁻¹ (C₁₆H₂₀ClN) and characteristic isotopic pattern arising from the chloride counterion and carbon-13 distribution provide a reliable mass spectrometry calibration point. The ≥98% purity grade from select suppliers supports its use as a system suitability standard for LC-MS workflows where precise mass accuracy is required.

Application
Selection Property
Validation Focus
Chiral N-Benzylphenethylamine Synthesis
Hydrochloride salt for stoichiometric control
Free base generation and reaction optimization
5-HT2A/2C Receptor SAR Studies
Para-methyl substitution probe
Lipophilicity-activity correlation and analog benchmarking
Chiral Chromatographic Resolution
Distinct retention from unsubstituted analogs
Chiral HPLC method development with racemate
Mass Spectrometry Calibration Standard
Distinctive MW and isotopic pattern
LC-MS mass accuracy and system suitability
Quote Request

Request a Quote for N-(4-methylbenzyl)-1-phenylethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.